2-{[4-(2-Hydroxyethyl)piperazin-1-YL]methyl}-1-methylindole-3-carbonitrile
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Overview
Description
2-{[4-(2-Hydroxyethyl)piperazin-1-YL]methyl}-1-methylindole-3-carbonitrile is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group, linked to an indole ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Hydroxyethyl)piperazin-1-YL]methyl}-1-methylindole-3-carbonitrile typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with ethylene oxide to introduce the hydroxyethyl group.
Indole Derivative Formation: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the hydroxyethyl piperazine with the indole derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-{[4-(2-Hydroxyethyl)piperazin-1-YL]methyl}-1-methylindole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in research involving receptor binding studies and enzyme inhibition assays.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-{[4-(2-Hydroxyethyl)piperazin-1-YL]methyl}-1-methylindole-3-carbonitrile involves its interaction with specific molecular targets:
Receptor Binding: The compound may bind to neurotransmitter receptors, modulating their activity.
Enzyme Inhibition: It can inhibit specific enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Hydroxyethyl)piperazin-1-YL]methyl}-1-methylindole-3-carbonitrile: Similar in structure but with different substituents on the piperazine ring.
4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A buffer substance with a similar piperazine ring but different functional groups.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Another piperazine derivative with different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C17H22N4O |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-methylindole-3-carbonitrile |
InChI |
InChI=1S/C17H22N4O/c1-19-16-5-3-2-4-14(16)15(12-18)17(19)13-21-8-6-20(7-9-21)10-11-22/h2-5,22H,6-11,13H2,1H3 |
InChI Key |
CJBMJRZOKRFJSF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CN3CCN(CC3)CCO)C#N |
solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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